2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene
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Overview
Description
2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoropropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Difluoropropoxylation: The difluoropropoxy group can be introduced through a nucleophilic substitution reaction using 2,2-difluoropropanol and a suitable leaving group such as a tosylate or mesylate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of the bromine or fluorine atoms with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents like dichloromethane (DCM).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a quinone derivative.
Scientific Research Applications
2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,2-difluoropropoxy)-4-chlorobenzene
- 2-Bromo-1-(2,2-difluoropropoxy)-4-iodobenzene
- 2-Bromo-1-(2,2-difluoropropoxy)-4-methylbenzene
Uniqueness
2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene is unique due to the specific combination of bromine, fluorine, and difluoropropoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-9(12,13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKVYAFVCFJXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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